molecular formula C8H6ClF3O B3101907 2-Chloro-1-methyl-4-(trifluoromethoxy)benzene CAS No. 1404195-10-3

2-Chloro-1-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B3101907
CAS No.: 1404195-10-3
M. Wt: 210.58 g/mol
InChI Key: HGSGYJWRWHVTMA-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom (position 2), a methyl group (position 1), and a trifluoromethoxy group (position 4). Its molecular formula is C₈H₆ClF₃O, with a molecular weight of 216.58 g/mol.

Properties

IUPAC Name

2-chloro-1-methyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSGYJWRWHVTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-4-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Chloro-1-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-Chloro-1-methyl-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the trifluoromethoxy group can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, stability, and binding affinity to its target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents (Positions)
This compound 75462-60-1* C₈H₆ClF₃O 216.58 Cl (2), CH₃ (1), OCF₃ (4)
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 158579-80-7 C₇H₃BrClF₃O 290.46 Br (4), Cl (2), OCF₃ (1)
4-Chloro-2-methyl-1-(trifluoromethyl)benzene 13630-22-3 C₈H₆ClF₃ 194.58 Cl (4), CH₃ (2), CF₃ (1)
2-Chloro-4-methyl-1-(trifluoromethoxy)benzene 75462-60-1 C₈H₆ClF₃O 216.58 Cl (2), CH₃ (4), OCF₃ (1)
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1402004-78-7 C₈H₅ClF₄O 228.57 Cl (1), F (2), OCH₃ (4), CF₃ (3)

Note: The CAS number for this compound is inferred from positional isomer data in , which may reflect inconsistencies in numbering conventions.

Substituent Effects and Reactivity

Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (-OCF₃) in the target compound and its analogs (e.g., 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene) enhances electrophilic substitution resistance compared to methoxy (-OCH₃) groups, making these compounds more stable under acidic or oxidative conditions .

Halogen Variations:

  • Bromine substitution (e.g., 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene) increases molecular weight and may enhance binding affinity in pesticidal applications, as seen in analogs like flufenprox ().
  • Fluorine incorporation (e.g., 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene) improves metabolic stability in drug design due to its strong electronegativity and small atomic radius .

Positional Isomerism:

  • The positional shift of methyl and trifluoromethoxy groups between this compound and 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene (both C₈H₆ClF₃O) significantly impacts solubility and crystallinity. For example, methyl at position 1 may reduce steric hindrance near the chlorine atom, favoring nucleophilic aromatic substitution .

Biological Activity

2-Chloro-1-methyl-4-(trifluoromethoxy)benzene is an aromatic compound notable for its unique structural features, including a chlorine atom and a trifluoromethoxy group. These functional groups significantly influence the compound's biological activity and stability, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C8H7ClF3OC_8H_7ClF_3O, with a molecular weight of approximately 210.58 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and stability, allowing for effective interaction with various biological targets such as enzymes and receptors.

The mechanism by which this compound exerts its biological effects is largely attributed to the trifluoromethoxy group, which increases binding affinity to molecular targets. This enhanced affinity can lead to improved therapeutic efficacy in various applications, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds have potential against Mycobacterium tuberculosis (M. tb), suggesting that the trifluoromethoxy group may play a crucial role in overcoming multidrug resistance in bacterial strains .

Anticancer Properties

The compound's ability to interact with specific cellular pathways also suggests potential anticancer activity. Compounds with similar structures have been investigated for their effects on cell proliferation and apoptosis in cancer cell lines, indicating a promising avenue for further research .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Bromo-4-(trifluoromethoxy)benzeneC_8H_7BrF_3OContains bromine instead of chlorine
2-Chloro-4-methyl-1-(trifluoromethoxy)benzeneC_9H_8ClF_3OMethyl substitution alters reactivity
1-Chloro-2-fluoro-4-methylbenzeneC_8H_8ClFFluorine substitution affects electronic properties

This table illustrates the uniqueness of this compound compared to similar compounds, emphasizing its distinct electron-withdrawing characteristics that enhance stability and reactivity .

Case Studies and Research Findings

  • Antimicrobial Resistance :
    A study examining the structure-activity relationship (SAR) of similar compounds found that modifications in functional groups significantly impacted their ability to combat resistant strains of M. tb. The incorporation of trifluoromethoxy groups was noted to improve efficacy against both active and dormant bacterial forms .
  • Cancer Cell Proliferation :
    In vitro studies on cancer cell lines demonstrated that the presence of the trifluoromethoxy group could enhance the antiproliferative effects of certain compounds, suggesting that this compound may exhibit similar properties .
  • Pharmacokinetic Profiles :
    Research into pharmacokinetics revealed that compounds with enhanced lipophilicity, such as those containing trifluoromethoxy groups, often displayed improved absorption and distribution characteristics in biological systems, which is critical for therapeutic applications .

Q & A

Q. How is this compound utilized in liquid crystal or organic semiconductor research?

  • Methodology : The trifluoromethoxy group enhances solubility and electron transport properties in organic semiconductors. Langmuir-Blodgett film deposition and charge carrier mobility measurements (e.g., field-effect transistor testing) can evaluate its performance in optoelectronic devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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